Iodide ion I-131

Übersicht

Beschreibung

It was discovered by Glenn Seaborg and John Livingood in 1938 at the University of California, Berkeley . Iodide I-131 has a half-life of approximately eight days and is known for its significant role in nuclear energy, medical diagnostics, and treatment procedures . It is a major fission product of uranium and plutonium, making it a notable component in nuclear fission products .

Wissenschaftliche Forschungsanwendungen

Iodide I-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Iodide I-131 is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: It is used in biological research to label and track molecules within organisms.

Medicine: Iodide I-131 is extensively used in the treatment of hyperthyroidism and thyroid carcinomas.

Vorbereitungsmethoden

Iodide I-131 is typically produced through neutron bombardment of natural tellurium in a nuclear reactor . The process involves irradiating tellurium with neutrons, which results in the formation of iodine-131. The iodine-131 is then separated from the tellurium by heating, which drives off the volatile iodine . This method is widely used due to its efficiency and the relative ease of separating iodine-131 from tellurium.

Analyse Chemischer Reaktionen

Iodide I-131 undergoes several types of chemical reactions, including:

Oxidation: Iodide I-131 can be oxidized to form iodine-131.

Reduction: Iodine-131 can be reduced back to iodide I-131.

Substitution: Iodide I-131 can participate in substitution reactions where it replaces another atom or group in a compound.

Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of iodide I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter . Once inside the thyroid cells, iodide I-131 is oxidized to iodine-131, which then emits beta radiation. This beta radiation causes cellular damage and death, effectively destroying thyroid tissue. This property is exploited in the treatment of hyperthyroidism and thyroid cancer .

Vergleich Mit ähnlichen Verbindungen

Iodide I-131 is often compared with other iodine isotopes, such as iodine-123 and iodine-125. While iodine-123 is preferred for diagnostic imaging due to its lower radiation dose, iodide I-131 is favored for therapeutic purposes because of its higher beta radiation emission . Iodine-125, on the other hand, is used in brachytherapy for certain types of cancer . The unique properties of iodide I-131, particularly its ability to emit both beta and gamma radiation, make it a versatile compound in both diagnostic and therapeutic applications .

Similar Compounds

Iodine-123: Used primarily for diagnostic imaging.

Iodine-125: Used in brachytherapy for cancer treatment.

Technetium-99m: Another radioisotope used in medical imaging.

Iodide I-131 stands out due to its dual role in both imaging and therapy, making it a valuable tool in nuclear medicine .

Eigenschaften

| Taken orally, sodium iodide I-131 is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine. The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131. | |

CAS-Nummer |

14914-30-8 |

Molekularformel |

I- |

Molekulargewicht |

130.906126 g/mol |

IUPAC-Name |

iodine-131(1-) |

InChI |

InChI=1S/HI/h1H/p-1/i1+4 |

InChI-Schlüssel |

XMBWDFGMSWQBCA-RNFDNDRNSA-M |

Isomerische SMILES |

[131I-] |

SMILES |

[I-] |

Kanonische SMILES |

[I-] |

Andere CAS-Nummern |

14914-30-8 |

Herkunft des Produkts |

United States |

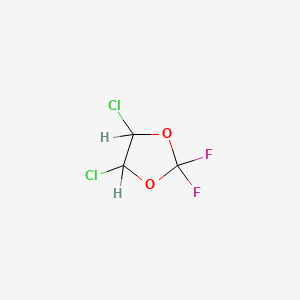

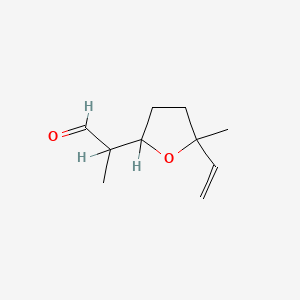

Synthesis routes and methods I

Procedure details

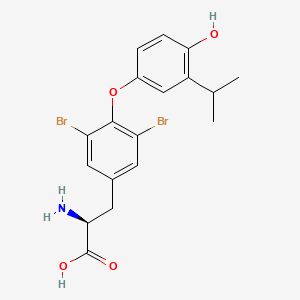

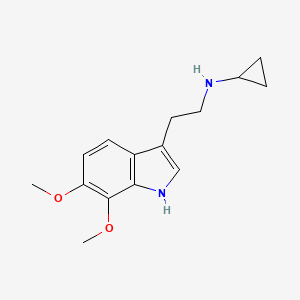

Synthesis routes and methods II

Procedure details

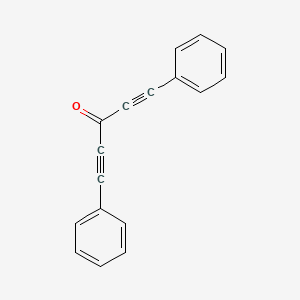

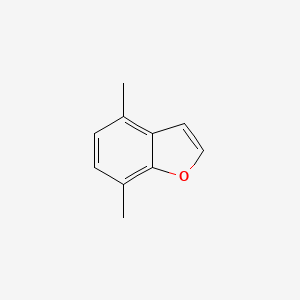

Synthesis routes and methods III

Procedure details

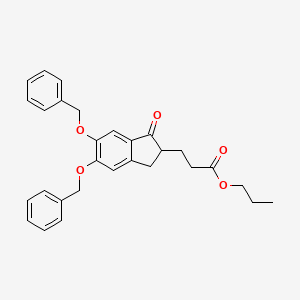

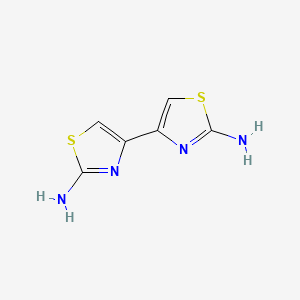

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)